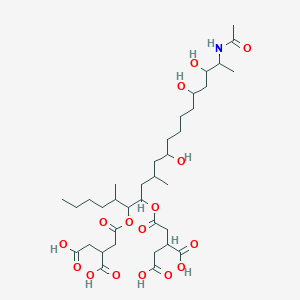

Fumonisin A1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fumonisin a1 belongs to the class of organic compounds known as fumonisins. These are diesters of propane-1, 2, 3-tricarboxylic acid (TCA) and similar long-chain aminopolyol backbones (for FB1: 2S-amino-12S, 16R-dimethyl-3S, 5R, 10R, 14S, 15R-pentahydroxyeicosane). Structurally, fumonisins resemble the sphingoid bases sphinganine (SA) and sphingosine (SO) to which TCA groups have been added at the C-14 and C-15 positions. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).

科学研究应用

Detection and Quantification

Analytical Techniques

Recent advancements in analytical chemistry have facilitated the detection and quantification of FA1 in agricultural products. High-resolution liquid chromatography coupled with Orbitrap mass spectrometry has been employed to identify and quantify FA1 alongside its analogs (FA2 and FA3) in corn samples. This method provides high sensitivity and specificity, essential for monitoring mycotoxin levels in food supplies .

Case Study: Corn Contamination

A study conducted on corn samples revealed the presence of FA1, highlighting the need for regular monitoring in agricultural practices. The detection methods utilized not only confirmed the presence of FA1 but also established baseline contamination levels, which are crucial for regulatory purposes .

Toxicological Studies

Health Implications

FA1 is associated with various health risks, including hepatotoxicity and carcinogenicity. Research indicates that fumonisins disrupt sphingolipid metabolism, which can lead to cell death and other adverse effects in both humans and animals .

In Vitro Studies

In vitro studies have demonstrated that FA1 can inhibit ceramide synthase activity, leading to an accumulation of sphinganine and sphinganine-1-phosphate, which are biomarkers for fumonisin exposure. These findings suggest that exposure to FA1 may contribute to the development of diseases such as esophageal cancer .

Remediation Strategies

Enzymatic Degradation

One promising area of research involves the use of enzymes for the degradation of fumonisins, including FA1. Enzymes such as FB1 hydr have shown efficacy in degrading fumonisins in contaminated matrices, including corn and animal feed. This enzymatic approach is advantageous as it minimizes the formation of harmful by-products compared to chemical degradation methods .

Case Study: Enzyme Efficacy

In a controlled study, FB1 hydr was able to degrade FA1 effectively under various pH conditions (pH 5-8) and temperatures (37ºC to 90ºC). The enzyme maintained its activity across these varying conditions, indicating its potential for practical applications in food safety management .

Agricultural Implications

Impact on Livestock

FA1 contamination poses significant risks not only to human health but also to livestock. The presence of fumonisins in animal feed can result in reduced growth rates and increased mortality rates among livestock. Therefore, understanding the levels of FA1 in feed is critical for ensuring animal health and productivity.

Regulatory Framework

Given the health risks associated with fumonisin contamination, regulatory agencies worldwide have established guidelines for permissible levels of fumonisins in food products. Continuous monitoring and research into effective remediation strategies are essential components of these regulatory frameworks.

Summary Table: Key Findings on this compound

| Aspect | Details |

|---|---|

| Detection Method | High-resolution liquid chromatography with Orbitrap mass spectrometry |

| Health Risks | Hepatotoxicity, carcinogenicity |

| Toxicological Mechanism | Inhibition of ceramide synthase; disruption of sphingolipid metabolism |

| Remediation Strategy | Enzymatic degradation using FB1 hydr |

| Regulatory Status | Guidelines established by various health authorities |

属性

CAS 编号 |

117415-48-2 |

|---|---|

分子式 |

C36H61NO16 |

分子量 |

763.9 g/mol |

IUPAC 名称 |

(2R)-2-[2-[(5R,6R,7S,9S,11R,16S,18R,19R)-19-acetamido-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C36H61NO16/c1-6-7-10-21(3)34(53-33(47)18-25(36(50)51)16-31(44)45)29(52-32(46)17-24(35(48)49)15-30(42)43)14-20(2)13-26(39)11-8-9-12-27(40)19-28(41)22(4)37-23(5)38/h20-22,24-29,34,39-41H,6-19H2,1-5H3,(H,37,38)(H,42,43)(H,44,45)(H,48,49)(H,50,51)/t20-,21+,22+,24+,25+,26+,27-,28+,29-,34+/m0/s1 |

InChI 键 |

ADACAMXIRQREOB-XUJMDKETSA-N |

SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

手性 SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCC[C@@H](C[C@H]([C@@H](C)NC(=O)C)O)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |

规范 SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Key on ui other cas no. |

117415-48-2 |

同义词 |

fumonisin A1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。